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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of (2-Propoxyphenyl)methanol (CAS No. 112230-06-5).[1]
Intended for researchers, medicinal chemists, and professionals in drug development, this
document synthesizes available data to offer insights into its molecular characteristics,
synthesis, reactivity, and prospective applications. While specific experimental data for this
compound is limited, this guide establishes a robust scientific foundation through analogous
compounds and established chemical principles, highlighting its potential as a key building
block in the synthesis of novel chemical entities.

Introduction: The Significance of Alkoxy-Substituted
Benzyl Alcohols

Alkoxy-substituted benzyl alcohols are a pivotal class of organic compounds, serving as
versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility
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spans from the creation of fragrances and materials to, most notably, the development of
pharmacologically active agents. The strategic placement of an alkoxy group on the phenyl ring
significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability,
thereby modulating the biological activity of its derivatives.

(2-Propoxyphenyl)methanol, with its ortho-propoxy substitution, presents a unique structural
motif. The position and nature of this alkoxy group can induce specific conformational
preferences and electronic effects that are of considerable interest in medicinal chemistry. This
guide aims to elucidate the known properties of (2-Propoxyphenyl)methanol and to project its
potential roles in drug discovery and development based on established chemical knowledge.

Physicochemical Properties of (2-
Propoxyphenyl)methanol

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in research and development. The following data for (2-
Propoxyphenyl)methanol has been aggregated from chemical supplier databases and
computational models.
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Property Value Source
CAS Number 112230-06-5 [1]
Molecular Formula C10H1402 [1][2]
Molecular Weight 166.22 g/mol [11[2]
Appearance Solid [2]
Boiling Point 266.7 °C at 760 mmHg [1]
Density 1.037 g/cm3 [1]
Flash Point 110.3°C [1]
Refractive Index 1.519 [1]
Vapor Pressure 0.00423 mmHg at 25°C [1]

XUNHRWOLRPWIIC-
InChl Key [2]
UHFFFAOYSA-N

SMILES CCCOC1=CcC=CcC=C1CO [2]

Synthesis of (2-Propoxyphenyl)methanol: A
Methodological Overview

While a specific, detailed experimental protocol for the synthesis of (2-
Propoxyphenyl)methanol is not readily available in peer-reviewed literature, its structure
lends itself to several well-established synthetic strategies for substituted benzyl alcohols. The
choice of method would depend on the starting materials, desired scale, and functional group
tolerance.

Reduction of 2-Propoxybenzaldehyde

A common and straightforward method for the synthesis of benzyl alcohols is the reduction of
the corresponding benzaldehyde.

e Reaction Scheme:
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Caption: Reduction of 2-Propoxybenzaldehyde to (2-Propoxyphenyl)methanol.

Experimental Rationale: Sodium borohydride (NaBHa) is a mild and selective reducing agent,
suitable for reducing aldehydes in the presence of many other functional groups. It is
generally used in alcoholic solvents like methanol or ethanol. For less reactive aldehydes or
for a more vigorous reduction, lithium aluminum hydride (LiAlH4) in an anhydrous ethereal
solvent like diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous
workup.

Grignard Reaction with Formaldehyde

The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon

extension to form a primary alcohol.

Reaction Scheme:

Caption: Grignard synthesis of (2-Propoxyphenyl)methanol.

Experimental Rationale: This method involves the formation of an organometallic
intermediate, 2-propoxyphenylmagnesium bromide, which then acts as a nucleophile,
attacking the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates
the resulting alkoxide to yield the desired alcohol. Strict anhydrous conditions are necessary
for the successful formation of the Grignard reagent.

Chemical Reactivity and Spectral Properties

The reactivity of (2-Propoxyphenyl)methanol is primarily dictated by the hydroxyl group and

the electron-rich aromatic ring.

Key Reactions

Oxidation: The primary alcohol moiety can be oxidized to 2-propoxybenzaldehyde using mild
oxidizing agents like pyridinium chlorochromate (PCC) or to 2-propoxybenzoic acid with
stronger oxidants such as potassium permanganate (KMnQa4) or chromic acid.

Etherification: The hydroxyl group can be converted into an ether via Williamson ether
synthesis, reacting with an alkyl halide in the presence of a base.
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« Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides,
anhydrides) under appropriate conditions will yield the corresponding esters.

e Aromatic Substitution: The propoxy group is an ortho-, para-directing activating group,
making the aromatic ring susceptible to electrophilic substitution reactions such as nitration,
halogenation, and Friedel-Crafts reactions.

Predicted Spectral Data

While experimental spectra are not readily available, the following are predicted key features
based on the structure of (2-Propoxyphenyl)methanol and general principles of spectroscopy.

e 1H NMR:

o Atriplet corresponding to the methyl protons (-CHs) of the propoxy group.

[e]

A sextet for the methylene protons (-CHz-) adjacent to the methyl group.

o

A triplet for the methylene protons (-OCH:-) of the propoxy group.

[¢]

A singlet for the benzylic protons (-CH20H).

[¢]

A singlet or broad singlet for the hydroxyl proton (-OH), which is exchangeable with D20.
o A complex multiplet pattern in the aromatic region.

e 13C NMR:
o Signals for the three distinct carbons of the propoxy group.
o A signal for the benzylic carbon (-CH20H).

o Multiple signals in the aromatic region, with the carbon attached to the propoxy group
being significantly shielded.

* IR Spectroscopy:

o Abroad absorption band in the region of 3200-3600 cm~1 characteristic of the O-H
stretching of the alcohol.
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o C-H stretching vibrations of the alkyl and aromatic groups in the 2850-3100 cm~* region.
o A strong C-O stretching band for the alcohol around 1050-1150 cm~1,

o Aromatic C=C stretching absorptions in the 1450-1600 cm™1 region.

e Mass Spectrometry:
o A molecular ion peak (M*) corresponding to the molecular weight of 166.22.
o A prominent peak corresponding to the loss of a water molecule (M-18).

o A base peak resulting from the formation of the stable tropylium ion or a related benzylic
cation.

o Fragmentation patterns characteristic of the propoxy group.

Applications in Drug Discovery and Development

While (2-Propoxyphenyl)methanol is not a known therapeutic agent itself, its structural
features make it a valuable building block in medicinal chemistry. Its role is likely to be as a
synthetic intermediate for more complex molecules with potential biological activity.

A Precursor to Bioactive Scaffolds

The 2-propoxybenzyl moiety can be incorporated into various molecular scaffolds to modulate
their pharmacological properties. A notable example of a structurally related compound is found
in the class of synthetic opioids known as 2-benzylbenzimidazoles. For instance,

Protonitazene, a potent opioid analgesic, features a 4-propoxybenzyl group.[3] The synthesis of
such compounds often involves the condensation of a substituted o-phenylenediamine with a
derivative of the corresponding phenylacetic acid, which can be synthesized from the benzyl
alcohol.

The variation of the substitution pattern on the benzyl ring is a common strategy in drug
discovery to optimize potency, selectivity, and pharmacokinetic properties. Therefore, (2-
Propoxyphenyl)methanol represents a readily available starting material for the synthesis of
novel analogs of known drug classes, including but not limited to:
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o Opioid Receptor Modulators: As an isomer of the benzyl moiety in some nitazene analogs, it
could be used to explore the structure-activity relationships of this class of compounds.

» Antihistamines and Anticholinergics: Many drugs in these classes contain benzylic ether or
related structures.

» Enzyme Inhibitors: The 2-propoxybenzyl group can be used as a lipophilic moiety to interact
with hydrophobic pockets in enzyme active sites.

Workflow for Utilizing (2-Propoxyphenyl)methanol in
Drug Discovery
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Caption: A generalized workflow for the utilization of (2-Propoxyphenyl)methanol as a starting
material in a drug discovery program.

Safety and Handling

(2-Propoxyphenyl)methanol is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2]
The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).[2]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

+ Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not
eat, drink, or smoke when using this product.

» Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Keep container tightly closed.

o First Aid:
o If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
o In case of skin contact: Wash with plenty of soap and water.

o In case of eye contact: Rinse cautiously with water for several minutes.

Conclusion

(2-Propoxyphenyl)methanol is a valuable chemical intermediate with significant potential in
organic synthesis and medicinal chemistry. While specific biological activity data for the
compound itself is not currently available, its structural relationship to moieties found in potent
synthetic opioids highlights its relevance as a building block for the exploration of new chemical
space. This guide has provided a comprehensive overview of its known physical and chemical
properties, plausible synthetic routes, and a scientifically grounded perspective on its potential
applications in drug discovery. Further research into the synthesis and biological evaluation of
derivatives of (2-Propoxyphenyl)methanol is warranted to fully elucidate its potential in the
development of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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